2-[(2,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and a carbamoyl group attached to a 2,5-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 2,5-dimethylaniline with phosgene or a suitable carbamoyl chloride under controlled conditions.
Coupling with Pyridine Derivative: The carbamoyl intermediate is then coupled with a pyridine-3-carboxylic acid derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbamoyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Alcohols or amines in the presence of catalysts or activating agents
Major Products
Oxidation: Oxidized derivatives with modified functional groups
Reduction: Amines or reduced carbamoyl derivatives
Substitution: Esters, amides, or other substituted products
Scientific Research Applications
2-[(2,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: It is investigated for its potential use in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through inhibition or activation. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid
- 2-[(2,6-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid
- 2-[(3,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid
Uniqueness
2-[(2,5-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the dimethyl groups on the phenyl ring can affect the compound’s steric and electronic properties, leading to distinct interactions with molecular targets compared to its analogs.
Properties
CAS No. |
120977-78-8 |
---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H14N2O3/c1-9-5-6-10(2)12(8-9)17-14(18)13-11(15(19)20)4-3-7-16-13/h3-8H,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
UTOLCJGABXKBDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.